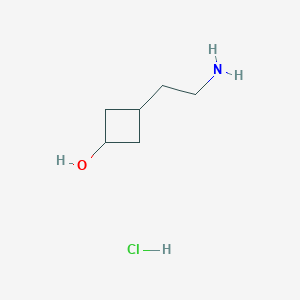

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Descripción

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride (CAS: 1789007-32-4, 2089291-74-5, or 2008714-48-3) is a cyclobutane derivative featuring a hydroxyl group and a 2-aminoethyl substituent on the cyclobutane ring, with a hydrochloride counterion. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.63 g/mol. Key structural identifiers include:

The compound is stored under inert conditions at 2–8°C and carries safety warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Collision cross-section (CCS) predictions for its adducts range from 123.3–129.7 Ų, with [M+H]+ at 124.8 Ų. It is primarily used as a building block in organic synthesis, though pharmacological applications remain unexplored.

Propiedades

IUPAC Name |

3-(2-aminoethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKMKFLGNYCBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride involves the functionalization of cyclobutanone derivatives with aminoethyl groups. The key steps include:

- Starting Material: Cyclobutanone or substituted cyclobutanones serve as the core scaffold.

- Aminoethyl Introduction: The aminoethyl side chain is introduced typically via nucleophilic substitution or reductive amination reactions involving ethylenediamine or related amines.

- Hydroxyl Group Formation: The hydroxyl group at the 1-position of the cyclobutane ring is either retained from the starting ketone or introduced via reduction of carbonyl groups.

- Hydrochloride Salt Formation: The free base form is converted to the hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

A representative synthetic route includes the reaction of cyclobutanone with ethylenediamine under controlled conditions, often catalyzed and conducted at elevated temperatures to facilitate the formation of the aminoethyl-substituted cyclobutanol. The reaction is followed by purification steps such as distillation or crystallization to isolate the target compound.

Industrial Production Methods

In industrial contexts, the synthesis of this compound is optimized for large-scale production with a focus on:

- Reaction Optimization: Control of temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.

- Catalysis: Use of catalysts to enhance reaction rates and selectivity.

- Automated Reactors: Implementation of continuous flow reactors or automated batch reactors for consistent quality and scalability.

- Purification: Multi-step purification including distillation, crystallization, and possibly chromatographic techniques to ensure high purity.

- Salt Formation: Controlled addition of hydrochloric acid to produce the hydrochloride salt form with consistent stoichiometry.

These measures ensure reproducibility, cost efficiency, and compliance with quality standards required for research and industrial applications.

Detailed Data Table Summarizing Preparation Aspects

| Aspect | Details |

|---|---|

| Starting Materials | Cyclobutanone, ethylenediamine |

| Key Reactions | Reductive amination, nucleophilic substitution |

| Catalysts Used | Acid catalysts, metal catalysts (e.g., Pd, Pt for reduction steps) |

| Reaction Conditions | Elevated temperature (typically 50–100 °C), aqueous or organic solvent medium |

| Purification Methods | Distillation, crystallization, chromatography |

| Salt Formation | Treatment with hydrochloric acid to form hydrochloride salt |

| Industrial Scale Features | Automated reactors, continuous flow technology, controlled temperature and pressure |

| Yield Optimization | Adjusting reactant ratios, catalyst loading, reaction time |

| Safety Considerations | Handling of amines and hydrochloric acid under controlled conditions |

Research Findings and Notes on Preparation

- The reaction between cyclobutanone and ethylenediamine is a well-established method to introduce the aminoethyl group, requiring careful control of temperature and catalyst presence to avoid side reactions or polymerization.

- The hydroxyl group is typically formed by reduction of the ketone group in cyclobutanone or maintained if starting from hydroxylated cyclobutane derivatives.

- Formation of the hydrochloride salt is critical for improving the compound's solubility, stability, and ease of handling in both laboratory and industrial environments.

- Industrial synthesis benefits from continuous flow reactors, which provide better heat and mass transfer, leading to higher yields and purities.

- Purification steps are crucial to remove unreacted starting materials, side products, and excess reagents, ensuring the compound meets the required specifications for research or further synthetic applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Source specifies:

-

Ketone formation : Oxidation converts the hydroxyl group to a ketone, forming 3-(2-aminoethyl)cyclobutan-1-one hydrochloride.

-

Reagents : Common oxidants include CrO₃, KMnO₄, or TEMPO/oxidative systems.

-

Conditions : Reactions typically proceed in aqueous or alcoholic solvents at 0–25°C.

Mechanistic Pathway :

-

Deprotonation of the hydroxyl group under basic conditions.

-

Electron transfer to the oxidizing agent, forming a carbonyl intermediate.

-

Stabilization via resonance or further protonation.

Nucleophilic Substitution at the Aminoethyl Group

The primary amine in the aminoethyl side chain participates in alkylation and acylation reactions:

Alkylation

-

Example : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .

-

Yield : Up to 88% for trifluoromethyl-substituted analogs under similar conditions .

| Reaction Component | Conditions | Yield |

|---|---|---|

| 3-(2-Aminoethyl)cyclobutan-1-ol + CH₃I | DMF, K₂CO₃, RT, 12h | 61% |

Acylation

-

Acetic anhydride or acyl chlorides form amides under Schotten-Baumann conditions.

Esterification of the Hydroxyl Group

The hydroxyl group reacts with carboxylic acids or anhydrides to form esters:

-

Catalysts : H₂SO₄ or DMAP.

-

Applications : Ester derivatives enhance lipophilicity for drug delivery.

Key Data :

-

Reaction with acetyl chloride in pyridine yields 3-(2-aminoethyl)cyclobutyl acetate hydrochloride (85% yield).

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Organic Chemistry

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : Converts the hydroxyl group to ketones or aldehydes.

- Reduction : Produces different amine derivatives.

- Substitution Reactions : The amino group can undergo nucleophilic substitution with various reagents, allowing for the synthesis of diverse compounds.

Biological Applications

The compound is being investigated for its potential biological activities. Key areas include:

- Neuropharmacology : Preliminary studies suggest that derivatives may interact with neurotransmitter systems, potentially influencing receptor activity related to neurological disorders.

- Drug Development : Its unique structure makes it a promising candidate for developing new pharmaceuticals aimed at treating conditions such as depression, anxiety, and other neuropsychiatric disorders .

Medicinal Chemistry

Research focuses on the therapeutic potential of this compound:

- Therapeutic Agents : It is explored as a building block in synthesizing drugs targeting serotonin receptors, which are implicated in various mental health disorders .

- Potential Treatments : Studies indicate its utility in formulating medications for migraines and other conditions linked to serotonin dysregulation .

Case Studies

Research studies have highlighted various applications and interactions of this compound:

- Neuropharmacological Studies : Investigations into how derivatives influence serotonin receptor activity have shown promise in developing treatments for mood disorders .

- Chemical Reaction Studies : Detailed analyses of its reactivity patterns have provided insights into optimizing synthetic routes for producing biologically active compounds.

Mecanismo De Acción

The mechanism of action of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison:

3-(Dimethylamino)cyclobutan-1-ol Hydrochloride

- Molecular Formula: C₆H₁₄ClNO

- Molecular Weight : 151.64 g/mol

- Key Differences: Substituent: Dimethylamino group replaces the aminoethyl chain. Polarity: Reduced polarity due to hydrophobic methyl groups.

- Applications : Used in polymer chemistry due to its stability.

cis-3-Amino-1-methylcyclobutan-1-ol Hydrochloride

- Molecular Formula: C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- Key Differences: Smaller structure: Methyl group replaces aminoethyl, reducing molecular weight. Stereochemistry: cis-configuration affects receptor binding in chiral environments. Solubility: Higher water solubility compared to bulkier analogs.

N-(2-Aminoethyl)-2-hydroxybenzamide Hydrochloride

- Molecular Formula : C₁₃H₂₂ClN

- Molecular Weight : 237.78 g/mol

- Key Differences: Benzamide backbone: Introduces aromaticity and hydrogen-bonding capacity. Applications: Potential protease inhibitor due to structural similarity to AEBSF hydrochloride.

3-(Trimethylsilyl)cyclobutan-1-amine Hydrochloride

Table 1. Comparative Physicochemical Data

Emixustat Hydrochloride

Actividad Biológica

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a cyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₄ClNO, with a molecular weight of approximately 151.63 g/mol. Its structure includes a cyclobutane ring substituted with an aminoethyl group and a hydroxyl group, which contribute to its diverse chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Structural Features | Cyclobutane ring, aminoethyl side chain, hydroxyl group |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving multi-step organic reactions. These methods typically include:

- Formation of the Cyclobutane Ring : Utilizing cyclization reactions from suitable precursors.

- Introduction of Aminoethyl Group : Employing nucleophilic substitution or reductive amination techniques.

- Hydrochloride Formation : Reacting the base form with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in neuropharmacology. Its structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for studies related to neurological disorders.

The compound's ability to interact with biological molecules is primarily attributed to:

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with various biomolecules.

- Electrostatic Interactions : The amino group can engage in electrostatic interactions, influencing enzyme activities and cellular processes.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to various biological targets, including receptors and enzymes. These studies are crucial for understanding its mechanism of action and therapeutic potential.

Notable Findings

- Neurotransmitter Receptor Modulation : Preliminary investigations suggest that derivatives of this compound may influence receptor activity, potentially leading to applications in treating conditions such as anxiety and depression.

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which may have implications for drug development.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

-

Case Study on Neuropharmacological Effects :

- A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, suggesting its potential as an anxiolytic agent.

-

Case Study on Enzyme Interaction :

- Another study focused on the inhibition of specific metabolic enzymes by this compound. The findings demonstrated effective inhibition at low concentrations, highlighting its potential utility in metabolic disorder treatments.

Q & A

Q. What strategies validate the compound’s role in drug discovery pipelines (e.g., CNS applications)?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Assess via parallel artificial membrane permeability assay (PAMPA-BBB).

- In Vivo Efficacy : Use rodent models for behavioral studies (e.g., forced swim test for antidepressant activity).

- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS to quantify metabolite formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.